molecular formula C24H27O4P B103793 Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate CAS No. 17269-77-1

Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate

Cat. No. B103793
CAS RN: 17269-77-1
M. Wt: 410.4 g/mol
InChI Key: FNQDYIIDTGFIOB-UHFFFAOYSA-N
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Description

Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate, also known as BDMEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDMEP is a type of organophosphate, which means that it contains a phosphate group and is widely used in the synthesis of various chemicals.

Mechanism Of Action

Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate acts as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can result in the overstimulation of the nervous system and ultimately lead to toxicity.

Biochemical And Physiological Effects

The biochemical and physiological effects of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate are largely dependent on the dose and duration of exposure. In animal studies, high doses of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate have been shown to cause neurotoxicity, liver damage, and reproductive toxicity. However, the effects of low-level exposure are not well understood and require further investigation.

Advantages And Limitations For Lab Experiments

Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with.

Future Directions

There are several potential future directions for research on Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate. One area of interest is the development of safer and more effective flame retardants and plasticizers. Another area of focus is the investigation of the potential health effects of low-level exposure to Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate, particularly in occupational settings. Additionally, further research is needed to better understand the mechanisms of toxicity and to develop effective treatments for exposure to Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate.

Synthesis Methods

The synthesis of Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate involves the reaction of 2,4-dimethylphenol and 4-ethylphenol with phosphorus oxychloride in the presence of a catalyst. The resulting product is then purified through a series of processes to obtain the final product.

Scientific Research Applications

Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate has been extensively studied for its potential applications in various fields, including the development of flame retardants, plasticizers, and lubricants. It has also been used as a stabilizer for polyvinyl chloride (PVC) and as a curing agent for epoxy resins.

properties

CAS RN

17269-77-1

Product Name

Bis(2,4-dimethylphenyl) 4-ethylphenyl phosphate

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

bis(2,4-dimethylphenyl) (4-ethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-6-21-9-11-22(12-10-21)26-29(25,27-23-13-7-17(2)15-19(23)4)28-24-14-8-18(3)16-20(24)5/h7-16H,6H2,1-5H3

InChI Key

FNQDYIIDTGFIOB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C

Canonical SMILES

CCC1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C

synonyms

CELLULUBE220

Origin of Product

United States

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